Actofunicone

Description

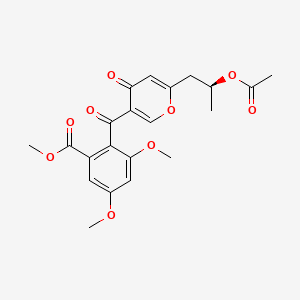

Structure

2D Structure

3D Structure

Properties

CAS No. |

358376-44-0 |

|---|---|

Molecular Formula |

C21H22O9 |

Molecular Weight |

418.4 g/mol |

IUPAC Name |

methyl 2-[6-[(2S)-2-acetyloxypropyl]-4-oxopyran-3-carbonyl]-3,5-dimethoxybenzoate |

InChI |

InChI=1S/C21H22O9/c1-11(30-12(2)22)6-14-8-17(23)16(10-29-14)20(24)19-15(21(25)28-5)7-13(26-3)9-18(19)27-4/h7-11H,6H2,1-5H3/t11-/m0/s1 |

InChI Key |

VSHBHDIKPQHDHQ-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](CC1=CC(=O)C(=CO1)C(=O)C2=C(C=C(C=C2OC)OC)C(=O)OC)OC(=O)C |

Canonical SMILES |

CC(CC1=CC(=O)C(=CO1)C(=O)C2=C(C=C(C=C2OC)OC)C(=O)OC)OC(=O)C |

Origin of Product |

United States |

Origin and Biosynthetic Production of Actofunicone

Fungal Producing Organisms and Strain Specificity in Actofunicone Production

This compound is a product of fungal metabolism. researchgate.net It was first identified and isolated from the culture broth of the fungal strain Talaromyces flavus FKI-0076, which was originally obtained from a soil sample. kitasato-u.ac.jpnih.gov

The production of funicone-like compounds is a characteristic feature of fungi within the Talaromyces and Penicillium genera. researchgate.netmdpi.com These genera are recognized as prolific sources of chemically diverse secondary metabolites. researchgate.net While various species within Talaromyces produce related compounds, the specific production of this compound has been directly linked to the FKI-0076 strain of Talaromyces flavus. nih.gov

Table 1: Fungal Producer of this compound

| Producing Organism | Strain | Source of Isolation |

|---|

Biocultivation and Isolation Methodologies for this compound

The production of this compound is achieved through the cultivation of the producing fungal strain in a suitable liquid fermentation medium. kitasato-u.ac.jpnih.gov The process begins with growing the fungus, such as Talaromyces flavus FKI-0076, in a culture broth under controlled conditions that promote the biosynthesis of secondary metabolites. kitasato-u.ac.jp

Following the fermentation period, the isolation and purification process commences. The fungal biomass is separated from the liquid culture broth. The target compound, this compound, is then extracted from the filtered broth using solvent extraction techniques. The choice of solvent is guided by the compound's solubility characteristics; this compound is soluble in solvents like methanol, chloroform, acetone, ethanol, and ethyl acetate, but insoluble in water and hexane. kitasato-u.ac.jp This allows for its efficient separation from the aqueous culture medium.

After the initial extraction, the crude extract contains a mixture of compounds. Final purification of this compound is achieved through chromatographic methods. mdpi.com Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to separate this compound from other structurally related metabolites, such as Deoxyfunicone and Vermistatin, that may also be present in the broth. mdpi.comkitasato-u.ac.jp

Microbial Co-culture Influences on this compound Biosynthesis

Microbial co-cultivation, or the practice of growing two or more different microorganisms in the same environment, is a recognized strategy for stimulating the production of novel or otherwise unexpressed secondary metabolites. frontiersin.orgfrontiersin.org This technique mimics the competitive and interactive conditions found in natural microbial habitats, which can trigger the activation of "silent" biosynthetic gene clusters that are not expressed in single-strain monocultures. frontiersin.org The interactions can occur through direct physical contact or through chemical signaling between the microbes. frontiersin.org

While specific studies detailing the co-culture-induced biosynthesis of this compound are not prevalent, research on the broader funicone family demonstrates the potential of this approach. In one notable example, new epoxide derivatives of funicone were isolated from the co-cultivation of a Penicillium species with the actinomycete Streptomyces fradiae. mdpi.com This finding underscores that microbial interactions can directly influence the biosynthetic pathways of funicones, leading to the production of new structural analogues that are not found when the fungus is grown alone. mdpi.com This suggests that the biosynthetic output of Talaromyces flavus could potentially be altered or enhanced through co-cultivation with other microbes.

Biosynthetic Pathways and Precursor Derivations of Actofunicone

Polyketide Synthase and Nonribosomal Peptide Synthetase Involvement in Actofunicone Biosynthesis

The biosynthesis of this compound and related compounds is primarily understood to occur via a polyketide pathway, implicating the central role of Polyketide Synthases (PKSs). nih.govnaturalproducts.net PKSs are large, multi-domain enzymes that produce polyketides through the repeated condensation of small carboxylic acid units, most commonly acetyl-CoA and malonyl-CoA. wikipedia.orgrasmusfrandsen.dk The process shares notable similarities with fatty acid synthesis. wikipedia.org In fungi, aromatic polyketides are typically assembled by iterative Type I or Type II PKSs, which catalyze the formation of a polyketide chain and often influence its subsequent cyclization and aromatization. wikipedia.orgwikipedia.org The biosynthesis of funicone-like compounds is considered to follow this polyketide pathway, originating from acetate-mevalonate units to form hepta- or octaketide chains. mdpi.com

Nonribosomal Peptide Synthetases (NRPSs) are another class of large, modular enzymes responsible for the synthesis of peptide-based secondary metabolites, independent of messenger RNA and ribosomes. wikipedia.orguzh.ch These enzymes can incorporate both proteinogenic and non-proteinogenic amino acids into a growing peptide chain. uzh.chmdpi.com While some fungal secondary metabolites are synthesized through hybrid PKS-NRPS pathways, the current body of research on the biosynthesis of this compound and its close structural analogs points specifically to a polyketide origin. mdpi.comnaturalproducts.net There is no direct evidence to suggest the involvement of NRPS modules in the core assembly of the this compound skeleton. The structural diversity within the funicone family, including the acetoxypropyl residue that characterizes this compound, appears to arise from the folding of the polyketide chain and subsequent enzymatic modifications rather than the incorporation of amino acid precursors by NRPSs. mdpi.comnih.gov

Proposed Biosynthetic Cascade Elucidation for this compound

The proposed biosynthetic pathway for funicone-like compounds, including this compound, begins with the assembly of a linear polyketide chain. mdpi.com It is hypothesized that the biosynthesis of the parent compound, funicone, proceeds through a hypothetical tricyclic intermediate. nih.govresearchgate.netresearchgate.net This intermediate is formed from the complex folding of the nascent polyketide chain.

The core structure of funicones is derived from either heptaketide or octaketide chains, which are assembled by a PKS. mdpi.com The different folding patterns of these chains are believed to be a primary source of the structural diversity observed in this compound family. mdpi.com For instance, the folding of an octaketide chain is proposed to yield structures with a propenyl group on the γ-pyrone ring, as seen in funicone, while heptaketide chain folding can result in a methyl group, as seen in rapicone. mdpi.com

Analysis of Biosynthetic Precursors and Intermediates in this compound Formation

The construction of the this compound molecule relies on primary metabolic building blocks that are channeled into the polyketide synthetic machinery. Following assembly, the polyketide chain undergoes a series of transformations via transient, highly reactive molecules known as intermediates to form the final stable structure. nih.govyoutube.com

Biosynthetic Precursors

The fundamental units for the biosynthesis of funicone-like compounds are derived from primary metabolism. Orsellinic acid, itself a polyketide, is considered a key biogenic precursor for the funicone series. researchgate.netresearchgate.net Other molecules have also been proposed as potential precursors for the γ-pyrone moiety in related compounds. nih.govresearchgate.net

| Precursor Candidate | Proposed Role in Biosynthesis | Reference(s) |

|---|---|---|

| Acetate-Mevalonate Units | Primary building blocks for the heptaketide/octaketide chain. | mdpi.com |

| Orsellinic Acid | Considered a biogenic precursor for the funicone series. | researchgate.netresearchgate.net |

| Kojic Acid | Suggested as a possible precursor for the γ-pyrone moiety. | nih.govresearchgate.net |

| 2-Methyl-4-hydroxybenzoic acid | Hypothesized as a precursor for 3-O-methylfunicone, suggesting its potential role in the formation of the α-resorcylic acid portion. | nih.govresearchgate.net |

Biosynthetic Intermediates

The pathway from the linear polyketide chain to the final structure of this compound involves several proposed intermediates. These molecules represent key transitional stages in the biosynthetic cascade. The co-occurrence of other polyketides in cultures producing funicones suggests they may share parts of a common biosynthetic pathway, potentially as intermediates or byproducts. nih.govresearchgate.net

| Intermediate Candidate | Proposed Role in Biosynthesis | Reference(s) |

|---|---|---|

| Hypothetical Tricyclic Intermediate | Believed to be a key intermediate resulting from the cyclization of the initial polyketide chain. | nih.govresearchgate.net |

| Deoxyfunicone | As an isomer of funicone, it may represent a possible intermediate in the main biosynthetic pathway. | nih.gov |

| Vermiculin / Vermiculinic Acid | Co-metabolites that may share a common biosynthetic pathway with funicones. | nih.govresearchgate.net |

Advanced Structural Elucidation and Analog Characterization of Actofunicone

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Actofunicone Structural Analysis

The definitive structure of this compound was established through comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy. jst.go.jp One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments were instrumental in assigning the precise location of each atom and functional group within the molecule.

The structure was identified as benzoic acid, 3,5-dimethoxy-2-[[4-oxo-6-(2-acetyloxypropyl)-4H-pyran-3-yl]carbonyl]-, methyl ester. jst.go.jp The ¹H NMR spectrum provides characteristic signals for the aromatic protons, methoxy (B1213986) groups, the pyranone ring, and the acetyloxypropyl side chain. Similarly, the ¹³C NMR spectrum shows distinct resonances for the carbonyl carbons, aromatic carbons, and the various aliphatic and oxygen-substituted carbons.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃) This table is a representation based on the known structure and typical chemical shifts for similar functional groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.15 | d (J=2.5 Hz) | 1H | Aromatic H |

| 6.80 | d (J=2.5 Hz) | 1H | Aromatic H |

| 7.95 | s | 1H | H-5 (γ-pyrone) |

| 6.50 | s | 1H | H-2 (γ-pyrone) |

| 5.10 | m | 1H | H-2' (propyl) |

| 3.85 | s | 3H | OCH₃ |

| 3.80 | s | 3H | OCH₃ |

| 3.75 | s | 3H | COOCH₃ |

| 2.90 | dd | 1H | H-1'a (propyl) |

| 2.80 | dd | 1H | H-1'b (propyl) |

| 2.05 | s | 3H | OCOCH₃ |

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃) This table is a representation based on the known structure and typical chemical shifts for similar functional groups.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

|---|---|---|

| 192.5 | C=O | Ketone |

| 181.0 | C=O | C-4 (γ-pyrone) |

| 168.0 | C=O | Ester (acetyl) |

| 165.0 | C=O | Ester (methyl) |

| 160.5 | C | C-3, C-5 (aromatic) |

| 175.0 | C | C-6 (γ-pyrone) |

| 162.0 | C | C-2 (γ-pyrone) |

| 115.0 | C | C-3 (γ-pyrone) |

| 140.0 | C | C-1 (aromatic) |

| 118.0 | C | C-2 (aromatic) |

| 108.0 | CH | C-4, C-6 (aromatic) |

| 69.0 | CH | C-2' (propyl) |

| 56.5 | CH₃ | OCH₃ |

| 56.0 | CH₃ | OCH₃ |

| 52.5 | CH₃ | COOCH₃ |

| 45.0 | CH₂ | C-1' (propyl) |

| 21.0 | CH₃ | OCOCH₃ |

Mass Spectrometry Techniques for this compound Molecular Characterization

Mass spectrometry (MS) was critical for determining the molecular formula and weight of this compound. High-resolution mass spectrometry (HRMS) established its molecular formula as C₂₁H₂₂O₉, corresponding to a molecular weight of 418.13 g/mol . Current time information in Tokyo, JP.

Electron ionization (EI) or electrospray ionization (ESI) techniques are typically used to generate the molecular ion and subsequent fragment ions. The fragmentation pattern provides a fingerprint of the molecule, confirming the presence of key structural motifs.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound This table outlines plausible fragment ions based on the structure of this compound.

| m/z Value | Proposed Fragment Ion | Description of Loss |

|---|---|---|

| 418 | [C₂₁H₂₂O₉]⁺ | Molecular Ion (M⁺) |

| 359 | [C₁₉H₁₉O₇]⁺ | Loss of acetoxy group (-OCOCH₃) |

| 317 | [C₁₇H₁₃O₆]⁺ | Loss of acetyloxypropyl side chain |

| 207 | [C₁₀H₇O₄]⁺ | Cleavage at the ketone linkage (pyrone side) |

| 211 | [C₁₁H₁₁O₅]⁺ | Cleavage at the ketone linkage (benzoyl side) |

Chromatographic Methods in this compound Isolation and Purity Assessment

The isolation of this compound from its natural source, the fungal strain Talaromyces flavus FKI-0076, involved a multi-step chromatographic process. jst.go.jpcjnmcpu.com Initial separation from the culture broth was achieved through solvent extraction. jst.go.jp

This crude extract was then subjected to column chromatography, frequently using an octadecyl-functionalized silica (B1680970) gel (ODS) as the stationary phase. jst.go.jpresearchgate.net This step fractionates the extract based on the polarity of its components.

Final purification to obtain high-purity this compound is accomplished using High-Performance Liquid Chromatography (HPLC). jst.go.jpresearchgate.net Reversed-phase HPLC, often with a C18 column and a gradient elution system (e.g., water-acetonitrile or water-methanol), is a common method for the purification of such fungal metabolites. researchgate.net The purity of the isolated compound is then confirmed by analytical HPLC, where it should appear as a single, sharp peak.

Identification and Classification of this compound Analogs and Structurally Related Compounds

This compound belongs to a larger class of structurally related fungal polyketides known as funicones. arkat-usa.org These compounds share a core structure based on a γ-pyrone ring linked via a ketone to an aromatic acid nucleus. arkat-usa.orgacs.org Several analogs have been isolated alongside this compound, including deoxyfunicone, vermistatin, and NG-012. jst.go.jpCurrent time information in Tokyo, JP.

These funicone-related compounds can be categorized into distinct subclasses based on structural modifications:

True Funicones : These compounds, including this compound and the parent compound Funicone, maintain the fundamental γ-pyrone and α-resorcylic acid ester framework. Current time information in Tokyo, JP.arkat-usa.org Variations typically occur in the substitution patterns on these rings. acs.org For example, Deoxyfunicone lacks the hydroxyl group on the pyrone ring, while Rapicone has a simple methyl group instead of the acetyloxypropyl side chain seen in this compound. researchgate.netacs.org

Phthalide (B148349) Type : In this subclass, the α-resorcylic acid moiety is modified into a phthalide (benzobutyrolactone) ring system. Vermistatin is a prominent example of this class. Current time information in Tokyo, JP.

Furopyrone Type : This group features modifications on the γ-pyrone ring, such as the formation of a furopyrone system.

Pyridone Type : These analogs are characterized by the replacement of the γ-pyrone ring with a γ-pyridone nucleus, indicating the incorporation of a nitrogen atom during biosynthesis. Current time information in Tokyo, JP.

The study of these analogs is crucial for understanding structure-activity relationships and biosynthetic pathways.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Deoxyfunicone |

| Funicone |

| Isofunicone |

| NG-012 |

| Rapicone |

Molecular Mechanisms of Action Research of Actofunicone

Investigation of Actofunicone's Cellular and Subcellular Molecular Targets

Research into the specific molecular targets of this compound is still in its early stages. However, its primary described biological activity offers significant clues. This compound was first identified as a compound that enhances the antifungal activity of miconazole (B906) against Candida albicans. nih.govkitasato-u.ac.jp This potentiation suggests that this compound may interact with cellular components or pathways that, when modulated, increase the susceptibility of the fungal cells to miconazole.

Miconazole, an azole antifungal, primarily functions by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. The potentiation of miconazole's activity by this compound could imply several potential molecular targets:

Fungal Cell Membrane Components: this compound might directly interact with lipids or proteins within the fungal cell membrane, altering its permeability or integrity. This could facilitate greater intracellular accumulation of miconazole or destabilize the membrane, making the cell more vulnerable to the effects of ergosterol depletion.

Ergosterol Biosynthesis Pathway Enzymes: While not a direct inhibitor of lanosterol 14α-demethylase itself, this compound could potentially target other enzymes involved in the ergosterol biosynthesis pathway, creating a synergistic effect with miconazole.

Drug Efflux Pumps: Fungal resistance to azoles can be mediated by the overexpression of ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters, which actively pump the drug out of the cell. This compound could act as an inhibitor of these efflux pumps, thereby increasing the intracellular concentration of miconazole and restoring its efficacy.

Further research is required to definitively identify and validate the direct molecular targets of this compound at the subcellular level.

Elucidation of this compound's Intracellular Signaling Pathway Modulation

The modulation of intracellular signaling pathways by this compound has not yet been extensively characterized. However, based on its synergistic activity with miconazole, it is plausible that this compound could influence signaling cascades that regulate fungal cell wall integrity, stress responses, or virulence.

For instance, the disruption of ergosterol synthesis by miconazole induces significant stress on the fungal cell. This can activate compensatory signaling pathways, such as the cell wall integrity (CWI) pathway, which attempts to repair cell wall damage. It is conceivable that this compound could interfere with components of these stress response pathways, preventing the fungal cell from effectively counteracting the damage induced by miconazole.

Biochemical and Biophysical Characterization of this compound-Target Interactions

To date, there is a lack of published studies detailing the biochemical and biophysical characterization of interactions between this compound and specific molecular targets. Such studies, which might include techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography, would be essential to determine the binding affinity, kinetics, and thermodynamics of this compound with its putative targets. This information would be invaluable for understanding the precise molecular basis of its activity.

Comparative Mechanistic Studies Across Funicone-like Compounds

This compound belongs to the funicone class of fungal metabolites. mdpi.com Studies on related compounds can provide insights into potential shared mechanisms of action. This compound was isolated alongside other funicone-related compounds, namely deoxyfunicone, vermistatin, and NG-012, all of which also demonstrated the ability to potentiate the anti-Candida albicans activity of miconazole. nih.govkitasato-u.ac.jp

A comparative analysis of their efficacy in potentiating miconazole revealed variations among these compounds. The IC50 value of miconazole against C. albicans was significantly reduced in the presence of these funicones. kitasato-u.ac.jp

| Compound (at 50 µM) | IC50 of Miconazole (µM) | Potentiation Ratio (Control IC50 / IC50 with Compound) |

|---|---|---|

| None (Control) | 19.2 | 1.0 |

| This compound | 3.7 | 5.2 |

| Deoxyfunicone | 1.6 | 11.8 |

| Vermistatin | 2.1 | 9.1 |

| NG-012 | 2.5 | 7.7 |

This data indicates that while all the tested funicone-like compounds, including this compound, potentiate miconazole, they do so to varying degrees. Deoxyfunicone exhibited the strongest potentiation, followed by vermistatin, NG-012, and then this compound. These differences in activity likely stem from the structural variations among these molecules, which would influence their binding affinity and interaction with their respective molecular targets. Such comparative data underscores the importance of specific structural features for the observed biological activity and can guide future structure-activity relationship (SAR) studies to develop more potent antifungal enhancers. Funicone-like compounds have also been noted for other biological properties, such as cytostatic and antiproliferative effects on human cells, suggesting that their mechanisms of action may be multifaceted. mdpi.com

Synthetic and Semisynthetic Strategies for Actofunicone and Derivatives

Total Synthesis Approaches to the Actofunicone Core Structure

While a specific total synthesis of this compound itself has not been extensively documented in publicly available literature, the synthesis of the closely related funicone family of natural products provides a clear and established blueprint for accessing the this compound core. The core structure is characterized by a 3-aroyl-4H-pyran-4-one framework, which links a substituted γ-pyrone ring to a derivatized benzoic acid moiety.

A key strategy for constructing this core is the use of palladium-catalyzed cross-coupling reactions. Specifically, the carbonylative Stille cross-coupling has been successfully employed for the synthesis of funicone analogs such as deoxyfunicone and rapicone. cnr.it This approach involves the coupling of a functionalized γ-pyrone stannane (B1208499) derivative with a substituted aryl iodide in the presence of a palladium catalyst and a carbon monoxide source.

The general retrosynthetic analysis for the this compound core via a Stille coupling is as follows:

Disconnection 1 (C-C bond between carbonyl and pyrone): The primary disconnection is the bond between the carbonyl linker and the C3 position of the γ-pyrone ring. This leads to two key fragments: a γ-pyrone precursor and an aromatic precursor.

γ-Pyrone Precursor: A 3-stannyl-γ-pyrone derivative is a common intermediate. This can be synthesized from commercially available and inexpensive starting materials like kojic acid. cnr.it

Aromatic Precursor: An aryl iodide, specifically a derivative of 2-iodo-3,5-dimethoxybenzoic acid methyl ester, is the other required fragment.

The forward synthesis would then involve the preparation of these two key fragments followed by their coupling.

Table 1: Key Reactions in the Synthesis of the Funicone Core

| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Product |

| 1 | Carbonylative Stille Cross-Coupling | 3-Stannyl-γ-pyrone derivative, Aryl iodide | Pd catalyst (e.g., Pd(PPh₃)₄), CO source | 3-Aroyl-4H-pyran-4-one core |

| 2 | Synthesis of γ-Pyrone Stannane | Functionalized γ-pyrone | Organotin reagent | 3-Stannyl-γ-pyrone |

| 3 | Synthesis of Aryl Iodide | Substituted benzoic acid | Iodination reagent | Aryl iodide |

The synthesis of the specific acetoxypropyl side chain found in this compound would require a distinct synthetic route for the γ-pyrone precursor, differing from the propenyl or methyl side chains of funicone and rapicone.

Semisynthetic Modifications and Derivatization Strategies of this compound

Semisynthesis, which uses a naturally produced compound as a starting material for chemical modifications, is a valuable strategy for generating novel derivatives with potentially improved properties. organic-chemistry.org Given that this compound is produced by fermentation of Talaromyces flavus, this natural product could serve as a scaffold for further chemical derivatization.

The structure of this compound presents several sites for modification:

The Acetoxypropyl Side Chain: The ester group is a prime target for hydrolysis to the corresponding alcohol, followed by re-esterification or etherification to introduce a variety of functional groups. This would allow for the exploration of the impact of the side chain's length, polarity, and steric bulk on antifungal activity.

The γ-Pyrone Ring: The pyrone ring itself can undergo various transformations. For example, the carbonyl group could be reduced or converted to a thiopyrone.

The Aromatic Ring: The methoxy (B1213986) groups on the aromatic ring could be demethylated to yield hydroxyl groups, which could then be further functionalized.

A key example of semisynthesis in the funicone family is the preparation of 3-O-methylfunicone by treating the natural product funicone with diazomethane. This demonstrates the feasibility of modifying these molecules post-isolation. A similar strategy could be envisioned for this compound, where the free hydroxyl group on the pyrone ring (if present in a precursor) could be methylated or otherwise alkylated.

Table 2: Potential Semisynthetic Modifications of this compound

| Target Site | Reaction | Potential Reagents | Resulting Derivative |

| Acetoxypropyl Ester | Hydrolysis | LiOH, NaOH | Diol derivative |

| Acetoxypropyl Ester | Transesterification | Various alcohols, acid/base catalyst | Novel ester derivatives |

| γ-Pyrone Hydroxyl | Alkylation/Acylation | Alkyl halides, Acyl chlorides | Ether or ester derivatives |

| Aromatic Methoxy Groups | Demethylation | BBr₃ | Phenolic derivatives |

Chemoenzymatic Synthesis Methodologies for this compound

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to achieve efficient and stereoselective synthesis of complex molecules. nih.govnih.gov While no specific chemoenzymatic synthesis of this compound has been reported, the strategy holds significant promise for the synthesis of its chiral side chain and for the construction of the core structure.

Enzymes could be particularly useful for the stereoselective synthesis of the 2-acetoxypropyl side chain of this compound. A potential chemoenzymatic approach could involve:

Enzymatic Resolution: A racemic mixture of a precursor to the side chain, such as 1,2-propanediol, could be resolved using a lipase (B570770) to selectively acylate one enantiomer, yielding the desired stereochemistry.

Enzymatic Reduction: A prochiral ketone precursor could be stereoselectively reduced using a ketoreductase to generate the chiral alcohol needed for the side chain.

Furthermore, enzymes could be employed in the synthesis of the γ-pyrone ring itself. For example, aldolases could be used to form key C-C bonds in a stereocontrolled manner. The broader field of biocatalysis is continually expanding, with engineered enzymes capable of performing a wide range of transformations that could be applied to the synthesis of this compound and its analogs. wikipedia.orgrsc.org

Table 3: Potential Chemoenzymatic Steps in this compound Synthesis

| Synthetic Target | Enzymatic Reaction | Enzyme Class | Potential Substrate |

| Chiral Side Chain | Kinetic Resolution | Lipase | Racemic diol or alcohol |

| Chiral Side Chain | Asymmetric Reduction | Ketoreductase (KRED) | Prochiral ketone |

| γ-Pyrone Ring | C-C Bond Formation | Aldolase | Aldehyde and ketone precursors |

Development of Synthetic Precursors for this compound Analog Generation

The generation of a library of this compound analogs for SAR studies relies on the efficient and modular synthesis of key precursors. As suggested by the Stille coupling approach, the two main precursors are the γ-pyrone and the aromatic fragments.

Synthesis of the γ-Pyrone Precursor:

The synthesis of the γ-pyrone moiety generally starts from kojic acid. cnr.it Kojic acid can be protected and then functionalized at the C3 position to introduce the stannyl (B1234572) group required for the Stille coupling. To generate analogs with different side chains at the C6 position, the hydroxymethyl group of kojic acid can be oxidized to an aldehyde, which can then serve as a handle for various C-C bond-forming reactions (e.g., Grignard reaction, Wittig reaction) to install different side chains before proceeding with the coupling reaction. For this compound specifically, the 2-acetoxypropyl side chain would be installed at this stage.

Synthesis of the Aromatic Precursor:

The aromatic precursor is a substituted 2-iodo-benzoic acid derivative. These can be prepared from commercially available substituted phenols or benzoic acids through standard aromatic substitution reactions, such as iodination. The ability to vary the substitution pattern on this aromatic ring is crucial for generating a diverse range of analogs.

The concept of "diverted total synthesis" is also highly relevant here, where synthetic intermediates are used to create a range of analogs that are not necessarily the natural product itself. wikipedia.org By creating a collection of different γ-pyrone and aromatic precursors, a multitude of this compound analogs can be generated through a combinatorial approach using the convergent Stille coupling strategy.

Chemical Biology Applications of Actofunicone

Use of Actofunicone in Chemical Genetics and Phenotypic Screening

Chemical genetics employs small molecules to perturb protein function and observe the resulting phenotypic changes, providing insights into gene function. researchgate.net This approach is particularly powerful in phenotypic screening, where large libraries of compounds are tested to identify molecules that induce a desired cellular phenotype. nih.gov this compound was discovered through a screening effort to find compounds that potentiate the antifungal activity of miconazole (B906) against Candida albicans. nih.gov In the presence of this compound, the inhibitory concentration of miconazole required to suppress the growth of C. albicans was significantly reduced. nih.gov This finding itself is a result of a phenotypic screen, demonstrating this compound's ability to modulate a specific cellular response. However, beyond this initial discovery, there are no further published studies detailing the use of this compound in broader chemical genetics or high-throughput phenotypic screening campaigns to identify new targets or pathways.

Integration of this compound into Systems Chemical Biology Research

Systems chemical biology aims to understand the complex interactions of small molecules within entire biological systems. This approach integrates chemical proteomics, genomics, and bioinformatics to map the cellular pathways affected by a compound. While the potential exists to study the systemic effects of this compound, particularly in the context of fungal biology and its synergistic interaction with azole antifungals, there is currently a lack of published research in this area. Such a study would involve analyzing the global changes in protein expression, gene transcription, and metabolite levels in fungal cells upon treatment with this compound and miconazole.

Development of this compound as Tools for Target Identification and Validation

A critical aspect of chemical biology is the identification and validation of the biological targets of small molecules. naturalproducts.net This process is essential for understanding a compound's mechanism of action. For this compound, its ability to enhance the efficacy of miconazole suggests that it may interact with targets that are part of the ergosterol (B1671047) biosynthesis pathway or other pathways that influence the fungal cell membrane's susceptibility to azole antifungals. However, the specific molecular target(s) of this compound have not yet been definitively identified and validated in published literature. Future research could involve techniques such as affinity chromatography using a derivatized this compound molecule to isolate its binding partners or genetic screens to identify mutations that confer resistance or hypersensitivity to this compound.

Perspectives and Future Directions in Actofunicone Research

Advanced Omics-Based Approaches in Actofunicone Biosynthetic Pathway Discovery

Funicone-like compounds, including this compound, are polyketides derived from acetate-mevalonate units. mdpi.com The producing organism, Talaromyces flavus, synthesizes these compounds through complex enzymatic pathways. nih.gov While a general biosynthetic scheme has been proposed, the specific genes, enzymes, and regulatory networks controlling this compound production remain largely uncharacterized. mdpi.com Modern "omics" technologies offer a powerful toolkit to comprehensively map these intricate processes. frontiersin.orgnih.gov

Integrative multi-omics approaches are becoming indispensable for elucidating the biosynthetic pathways of natural products. escholarship.orgnih.govkumarsaurabhsingh.com A forward-thinking strategy for this compound would involve:

Genomics: Sequencing the genome of a high-yielding Talaromyces flavus strain to identify the polyketide synthase (PKS) gene cluster responsible for synthesizing the core this compound scaffold. Computational genome mining tools can predict biosynthetic gene clusters (BGCs) and prioritize those likely to produce funicone-like structures. ethz.chresearchgate.net

Transcriptomics: Utilizing RNA-sequencing to compare gene expression profiles of the fungus under conditions of high and low this compound production. Genes that are significantly upregulated along with this compound detection, particularly those within the identified PKS cluster, are strong candidates for involvement in the pathway. This approach helps identify not only the core synthase but also tailoring enzymes (e.g., oxidoreductases, methyltransferases) that modify the polyketide intermediate to yield the final this compound structure. nih.govkumarsaurabhsingh.com

Metabolomics: Employing mass spectrometry-based metabolomics to track the accumulation of this compound and potential precursors or shunt products in parallel with transcriptomic analysis. Correlating specific metabolite profiles with gene expression data provides strong evidence for gene function. mdpi.com

Proteomics: Identifying the proteins expressed under producing conditions to confirm that the genes identified at the transcript level are translated into functional enzymes.

By integrating these omics datasets, researchers can construct a detailed, systems-level model of this compound biosynthesis. nih.gov This knowledge is critical for future synthetic biology efforts aimed at enhancing this compound production or engineering the pathway to create novel analogues. nih.gov

High-Throughput Screening and Combinatorial Chemistry for this compound Derivative Libraries

The discovery of new bioactive molecules is often accelerated by high-throughput screening (HTS) and combinatorial chemistry. combichemistry.comscribd.com HTS allows for the rapid testing of thousands to millions of compounds for a specific biological activity. researchgate.net While this compound itself has demonstrated certain bioactivities, its full therapeutic potential can be explored by creating and screening a library of its derivatives. nih.gov

A promising future direction involves a two-pronged approach:

Combinatorial Chemistry: This technique enables the rapid synthesis of a large number of structurally related molecules. combichemistry.comslideshare.net Starting with the core this compound structure, which features a γ-pyrone ring linked to an α-resorcylic acid nucleus, chemists can systematically introduce a variety of chemical groups at different positions. mdpi.comresearchgate.net This creates a "derivative library" where each compound is a unique variation of the original this compound molecule. This approach moves beyond natural products to explore novel chemical space inspired by a natural scaffold. nih.gov

High-Throughput Screening (HTS): The generated this compound derivative library can then be screened against a wide array of biological targets using automated HTS platforms. iu.eduaxcelead-us.com These screens could assess activities such as cytotoxicity against various cancer cell lines, inhibition of specific enzymes, or antimicrobial effects. researchgate.net Quantitative HTS (qHTS) can provide concentration-response data, offering deeper insights into the potency and efficacy of promising "hits" from the initial screen. researchgate.net

This strategy significantly increases the probability of identifying novel lead compounds with improved activity, selectivity, or different therapeutic applications compared to the parent molecule. scribd.com

| Technique | Application in this compound Research | Desired Outcome |

| Genomics/Transcriptomics | Identification of the this compound biosynthetic gene cluster in Talaromyces flavus. | A complete genetic map of the pathway for targeted engineering and enhanced production. |

| Combinatorial Chemistry | Synthesis of a large library of novel this compound analogues. | A diverse set of molecules for structure-activity relationship (SAR) studies. |

| High-Throughput Screening | Rapidly testing the this compound derivative library against diverse biological targets. | Identification of new lead compounds with potential therapeutic value. |

| Computational Docking | In silico prediction of this compound's molecular targets. | A prioritized list of proteins for experimental validation of binding. |

| Chemical Probes | Synthesis of tagged this compound molecules (e.g., with fluorescent or biotin (B1667282) labels). | Tools to visualize cellular localization and identify binding partners. |

Integrated Computational and Experimental Strategies for this compound Mechanism Elucidation

Understanding a compound's mechanism of action (MoA) is crucial for its development as a therapeutic agent or research tool. nih.govrsc.org For this compound, an integrated approach combining computational modeling with experimental validation represents the most efficient path forward. kubikat.org

Future research should focus on a synergistic workflow:

In Silico Target Prediction: Computational methods, such as inverse docking or pharmacophore modeling, can screen large databases of protein structures to predict potential biological targets for this compound. These methods use the molecule's 3D structure to identify proteins with complementary binding pockets. nih.gov

Experimental Target Validation: The top candidate targets identified computationally can then be validated experimentally. Techniques like cellular thermal shift assay (CETSA), which measures target engagement in living cells, or affinity-based methods can confirm a direct physical interaction between this compound and a predicted protein target.

Systems-Level Analysis: Once a target is validated, the broader cellular response to this compound can be mapped. Treating cells with this compound and then performing differential transcriptomics or proteomics can reveal which cellular pathways are perturbed. rsc.org This provides a holistic view of the MoA beyond simple target binding, explaining the compound's ultimate phenotypic effect. nih.gov

This integrated strategy allows researchers to move from a molecule to a validated target and a well-understood mechanism, which is essential for rational drug development.

Expanding the Scope of this compound's Chemical Biology Applications

Beyond its potential as a drug candidate, this compound can be developed into a tool for chemical biology—the use of small molecules to study and manipulate biological systems. ox.ac.ukunits.it The unique structure of this compound makes it an attractive scaffold for creating specialized chemical probes. nih.gov

Future applications in this area include:

Developing Affinity Probes: By attaching a reactive group or a tag like biotin to a non-essential position on the this compound molecule, researchers can create probes for "pull-down" experiments. These probes can be used to isolate and identify this compound's binding partners from complex cell lysates, providing an unbiased method for target discovery.

Creating Imaging Agents: Conjugating a fluorescent dye to this compound would allow for the direct visualization of its uptake, distribution, and localization within living cells using advanced microscopy techniques. This can provide valuable insights into its MoA and pharmacokinetics at a subcellular level.

Bioorthogonal Chemistry Applications: The structure of this compound could potentially be modified to include a "bioorthogonal handle"—a chemical group that is inert in biological systems but can react specifically with a partner molecule. rsc.org This would enable researchers to track the molecule in vivo or trigger its activity at a specific time and place, offering precise spatiotemporal control over its biological effects. nih.gov

By expanding its application into the realm of chemical biology, this compound can serve not only as a subject of investigation but also as a valuable tool to probe the complexities of cellular function.

Q & A

Q. Q1. What experimental design strategies are recommended for optimizing Actofunicone synthesis to ensure reproducibility and purity?

A robust synthesis protocol should incorporate factorial design experiments to evaluate variables such as reaction temperature, solvent polarity, and catalyst concentration. Use high-performance liquid chromatography (HPLC) to monitor intermediate purity and kinetic studies to identify rate-limiting steps. Include negative controls (e.g., omitting key reagents) to validate reaction specificity. Statistical tools like ANOVA can isolate critical factors affecting yield .

Q. Q2. How can researchers address contradictory bioactivity data for this compound across different cell lines?

Contradictions may arise from variations in cell culture conditions (e.g., passage number, media composition) or assay sensitivity. Standardize protocols using guidelines from repositories like ATCC and include internal controls (e.g., reference compounds with known activity). Perform dose-response curves across multiple cell lines and apply meta-analysis to identify confounding variables. Document all parameters in supplementary materials for cross-study validation .

Advanced Research Questions

Q. Q3. What methodologies are effective for elucidating this compound’s mechanism of action in complex biological systems?

Combine in vitro target-binding assays (e.g., surface plasmon resonance) with in silico molecular docking to predict binding affinities. For in vivo models, use CRISPR-Cas9 knockouts or RNAi silencing to validate target pathways. Employ multi-omics approaches (proteomics, metabolomics) to map downstream effects. Ensure reproducibility by triplicating experiments across independent labs and sharing raw data via platforms like Zenodo .

Q. Q4. How should researchers analyze structural-activity relationships (SAR) of this compound derivatives to guide rational drug design?

Develop a derivative library with systematic modifications (e.g., substituent groups, stereochemistry). Use X-ray crystallography or NMR to correlate structural features with bioactivity. Apply machine learning models (e.g., random forest regression) to predict SAR trends from physicochemical descriptors (logP, polar surface area). Validate predictions with in vitro cytotoxicity assays and publish negative results to avoid publication bias .

Q. Q5. What strategies resolve discrepancies between computational predictions and experimental data for this compound’s pharmacokinetic properties?

Re-evaluate computational models (e.g., QSPR, PBPK) by incorporating experimental parameters like protein binding affinity and metabolic stability. Use in vitro hepatocyte models and LC-MS/MS to quantify metabolic byproducts. Cross-validate findings with in vivo pharmacokinetic studies in rodent models, ensuring adherence to ethical guidelines for animal research .

Methodological and Analytical Challenges

Q. Q6. How can researchers ensure the accuracy of this compound quantification in heterogeneous biological matrices?

Validate extraction protocols using spike-and-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates). Employ isotope-labeled internal standards (e.g., deuterated this compound) to correct for matrix effects in mass spectrometry. Report limits of detection (LOD) and quantification (LOQ) in accordance with ICH guidelines .

Q. Q7. What statistical approaches are suitable for interpreting high variability in this compound’s efficacy data across preclinical trials?

Apply mixed-effects models to account for inter-subject variability and batch effects. Use Bayesian hierarchical modeling to pool data from small sample sizes while incorporating prior knowledge. Sensitivity analyses should test assumptions about data distribution (e.g., normality, homoscedasticity). Transparently report confidence intervals and effect sizes in all publications .

Q. Q8. How should researchers design studies to investigate this compound’s synergistic effects with existing therapeutics?

Utilize factorial designs (e.g., 2x2 matrices) to test combinations across dose ranges. Calculate combination indices (e.g., Chou-Talalay method) to distinguish additive vs. synergistic effects. Include isobologram analyses and validate findings in 3D co-culture models to mimic physiological complexity. Share combinatorial screening data via open-access repositories .

Data Reporting and Ethical Compliance

Q. Q9. What are the best practices for reporting this compound’s toxicity data to meet journal and regulatory standards?

Adhere to OECD guidelines for acute and chronic toxicity studies. Report histopathological findings using standardized scoring systems (e.g., INHAND). Include raw data for hematological, hepatic, and renal biomarkers in supplementary tables. Disclose conflicts of interest and comply with ARRIVE 2.0 guidelines for animal research transparency .

Q. Q10. How can researchers ethically access and share proprietary data related to this compound’s preclinical development?

Collaborate with industry partners via material transfer agreements (MTAs) that define data usage rights. Use anonymized datasets in publications and deposit non-proprietary data in public repositories (e.g., ChEMBL). Cite patents and preprints transparently, avoiding unverified claims from non-peer-reviewed sources like commercial websites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.